REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][CH3:3].C(N(CC)CC)C.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.Cl>C(Cl)Cl>[S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)([O:4][CH2:1][CH2:2][CH3:3])(=[O:20])=[O:19]
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Name
|
glass
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Quantity
|
100 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.098 kg
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
4.585 kg
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20.1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
10.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.98 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to a temperature of about 5° C. to 15° C.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to a temperature of about 18° C. to 22° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was removed
|
Type
|
WASH
|
Details
|
the organic phase was washed 2× with water (21 L each wash)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered over Celite®
|
Type
|
WASH
|
Details
|
The filtered solids were then washed with DCM (4 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in heptane
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCCC)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.385 kg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |